![molecular formula C7H3ClN2O B13076721 6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
6-Chloropyrrolo[3,2-b]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloropyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chlorine atom at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with ammonia or amines, followed by cyclization to form the pyrrolo-pyridine ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
化学反応の分析
Types of Reactions
6-Chloropyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridin-2-one derivatives, which can be further explored for their pharmacological properties .
科学的研究の応用
6-Chloropyrrolo[3,2-b]pyridin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Chloropyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
Pyridine Derivatives: Compounds such as 6-chloropyridine-2-carboxylic acid are structurally related and serve as precursors in the synthesis of 6-Chloropyrrolo[3,2-b]pyridin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C7H3ClN2O |
|---|---|
分子量 |
166.56 g/mol |
IUPAC名 |
6-chloropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H3ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1-3H |
InChIキー |
SAJRKEWSELERME-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=CC(=O)N=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


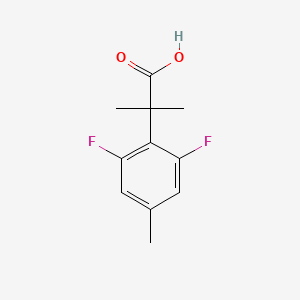
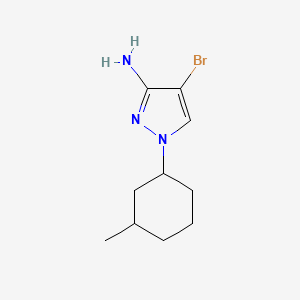
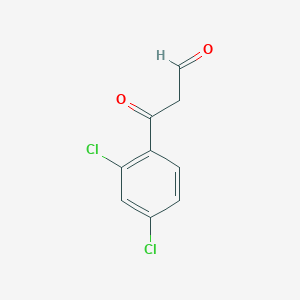
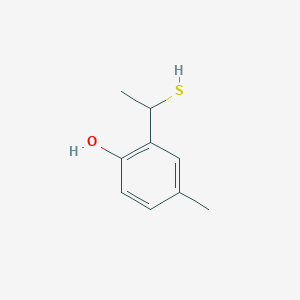

![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)

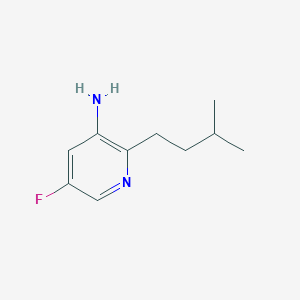
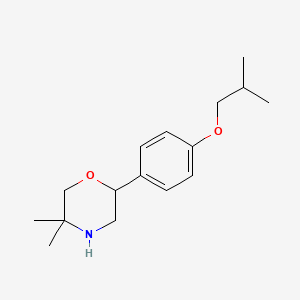
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)

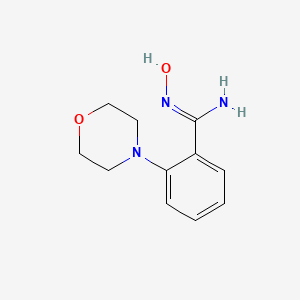

![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
